molecular formula C10H8FN B11919485 5-Fluoro-6-methylquinoline CAS No. 503538-41-8

5-Fluoro-6-methylquinoline

Cat. No.: B11919485
CAS No.: 503538-41-8
M. Wt: 161.18 g/mol
InChI Key: VJQLIGCPWCIGEJ-UHFFFAOYSA-N
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Description

5-Fluoro-6-methylquinoline is a fluorinated derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antibacterial, antimalarial, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-methylquinoline typically involves the direct fluorination of 6-methylquinoline. One common method is the electrophilic substitution reaction, where 6-methylquinoline is treated with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-6-methylquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Fluoro-6-methylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methylquinoline involves its interaction with specific molecular targets. For instance, in antibacterial applications, it inhibits bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. In anticancer research, it may interfere with cell signaling pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

  • 6-Fluoro-2-methylquinoline
  • 5,6,7,8-Tetrachloroquinoline
  • 7-Fluoro-4-chloroquinoline

Comparison: 5-Fluoro-6-methylquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other fluorinated quinolines, it may exhibit enhanced antibacterial or anticancer properties due to the synergistic effects of the fluorine and methyl groups .

Properties

CAS No.

503538-41-8

Molecular Formula

C10H8FN

Molecular Weight

161.18 g/mol

IUPAC Name

5-fluoro-6-methylquinoline

InChI

InChI=1S/C10H8FN/c1-7-4-5-9-8(10(7)11)3-2-6-12-9/h2-6H,1H3

InChI Key

VJQLIGCPWCIGEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N=CC=C2)F

Origin of Product

United States

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